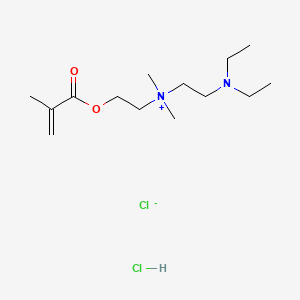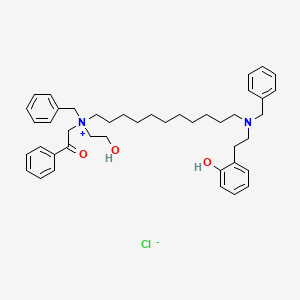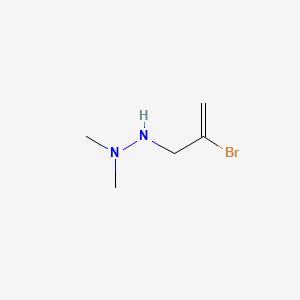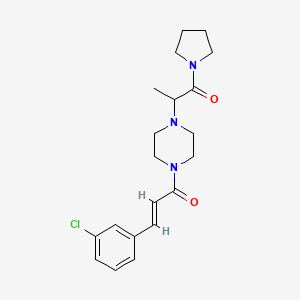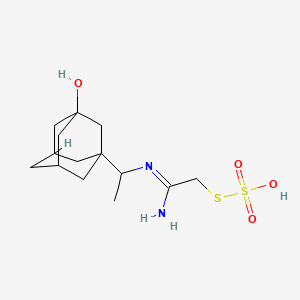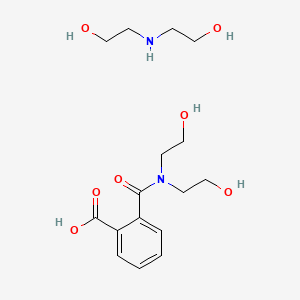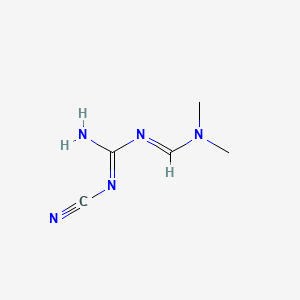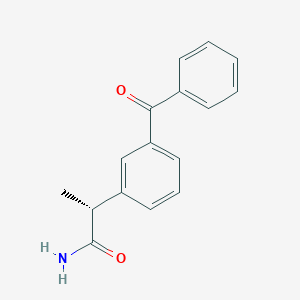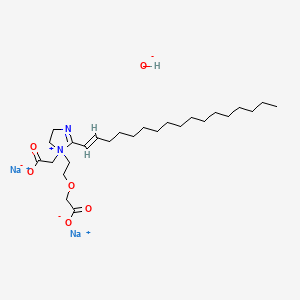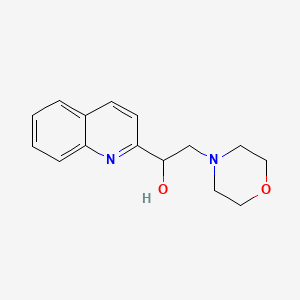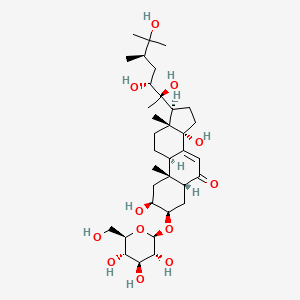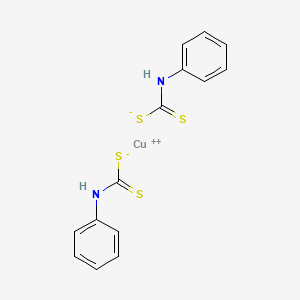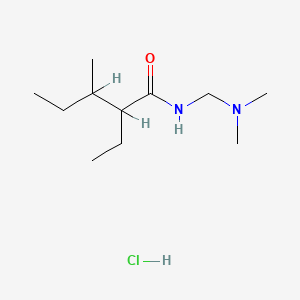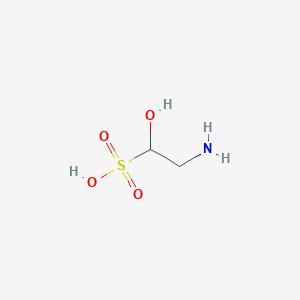
6-Hydroxy-alpha-methyl-2-naphthalenepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-alpha-methyl-2-naphthalenepropanol is a chemical compound with the molecular formula C14H16O2 It is characterized by a naphthalene ring structure with a hydroxyl group and a methyl group attached to the alpha position of the propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-alpha-methyl-2-naphthalenepropanol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene as the core structure.
Hydroxylation: Introduction of the hydroxyl group at the 6th position of the naphthalene ring.
Methylation: Addition of a methyl group at the alpha position of the propanol side chain.
Propanol Addition: Attachment of the propanol side chain to the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Catalysts and specific reaction conditions such as temperature and pressure are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a deoxygenated product.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Deoxygenated naphthalene derivatives.
Substitution Products: Halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
6-Hydroxy-alpha-methyl-2-naphthalenepropanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-alpha-methyl-2-naphthalenepropanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways: The compound may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
1-Naphthalenepropanol: Similar structure but lacks the hydroxyl group at the 6th position.
2-Naphthol: Contains a hydroxyl group but lacks the propanol side chain.
6-Methoxy-alpha-methyl-2-naphthalenepropanol: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness: 6-Hydroxy-alpha-methyl-2-naphthalenepropanol is unique due to the presence of both the hydroxyl group and the methyl group on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
91488-20-9 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
6-(3-hydroxybutyl)naphthalen-2-ol |
InChI |
InChI=1S/C14H16O2/c1-10(15)2-3-11-4-5-13-9-14(16)7-6-12(13)8-11/h4-10,15-16H,2-3H2,1H3 |
InChI Key |
ATMFTHAMCVAMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


